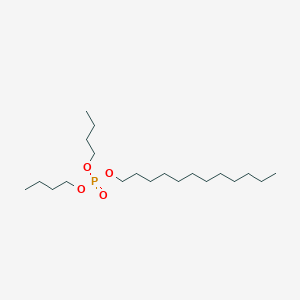
Dibutyl dodecyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl dodecyl phosphate is an organic compound with the molecular formula C20H43O4P. It is a type of alkyl phosphate ester, which is commonly used in various industrial applications due to its unique chemical properties. This compound is known for its role as a surfactant, plasticizer, and in some cases, as a flame retardant.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibutyl dodecyl phosphate can be synthesized through the esterification of phosphoric acid with butanol and dodecanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants, phosphoric acid, butanol, and dodecanol, are mixed in a reactor equipped with a reflux condenser. The mixture is heated to a specific temperature, usually around 150-200°C, and maintained under these conditions until the reaction is complete. The product is then purified through distillation or other separation techniques to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Dibutyl dodecyl phosphate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phosphoric acid and the corresponding alcohols (butanol and dodecanol).
Oxidation: Under oxidative conditions, the compound can be converted to its corresponding phosphoric acid derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions where the alkyl groups are replaced by other nucleophiles.
Major Products Formed: The major products formed from these reactions include phosphoric acid, butanol, dodecanol, and various substituted phosphate esters depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Dibutyl dodecyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to stabilize emulsions and dispersions.
Biology: The compound is utilized in the preparation of liposomes and other lipid-based delivery systems for drug delivery.
Medicine: this compound is investigated for its potential use in pharmaceutical formulations as a solubilizing agent.
Industry: It is employed as a plasticizer in the production of flexible plastics and as a flame retardant in certain materials.
Mechanism of Action
The mechanism of action of dibutyl dodecyl phosphate primarily involves its role as a surfactant. It reduces the surface tension between different phases, thereby stabilizing emulsions and dispersions. In biological systems, it can interact with lipid membranes, altering their properties and facilitating the delivery of drugs or other molecules. The molecular targets and pathways involved include interactions with lipid bilayers and membrane proteins, which can influence membrane fluidity and permeability.
Comparison with Similar Compounds
- Dibutyl phosphate
- Dodecyl phosphate
- Tributyl phosphate
- Tridecyl phosphate
Comparison: Dibutyl dodecyl phosphate is unique due to its combination of butyl and dodecyl groups, which impart specific properties such as enhanced hydrophobicity and surfactant activity. Compared to dibutyl phosphate and dodecyl phosphate, it offers a balance of properties from both shorter and longer alkyl chains. Tributyl phosphate and tridecyl phosphate, on the other hand, have different alkyl group combinations, leading to variations in their chemical behavior and applications.
Properties
CAS No. |
106133-56-6 |
|---|---|
Molecular Formula |
C20H43O4P |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
dibutyl dodecyl phosphate |
InChI |
InChI=1S/C20H43O4P/c1-4-7-10-11-12-13-14-15-16-17-20-24-25(21,22-18-8-5-2)23-19-9-6-3/h4-20H2,1-3H3 |
InChI Key |
VWQAXZJWMHLYNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOP(=O)(OCCCC)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















